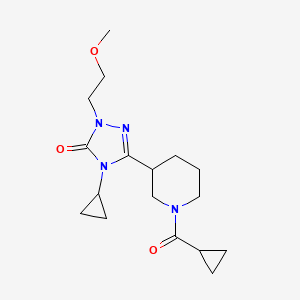

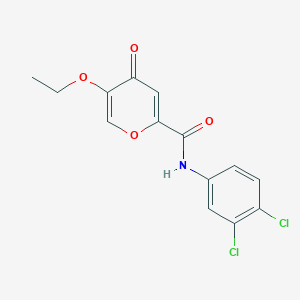

2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as BZT-DA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZT-DA belongs to the class of phenyltropanes, which are analogs of cocaine, and it has been shown to have a high affinity for the dopamine transporter (DAT).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

Efficient methods have been employed for the preparation of related compounds utilizing optically pure precursors, demonstrating interesting dynamic NMR properties for specific protons adjacent to key functional groups (H. A. Samimi et al., 2010). This suggests a potential area of research in developing synthetic methodologies for complex molecules.

Structural Analysis

The crystal structures of certain acetamido compounds have been determined, revealing details about their molecular conformation and hydrogen bonding patterns (A. Camerman et al., 2005). Such studies are crucial for understanding the physical and chemical properties of these molecules.

Pharmacological Applications

Anticonvulsant Activities

Some N-benzyl 2-acetamidoacetamides have shown significant protection against seizures in animal models (D. Choi et al., 1996). Research into the specific functional groups necessary for anticonvulsant activity can inform the development of new therapeutic agents.

Analgesic Properties

Capsaicinoid compounds, including some structurally related to 2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, have been studied for their potent analgesic properties (N. Park et al., 1995). These findings indicate a potential application in pain management.

Chemical Reactivity and Interactions

- Silylation Reactions: Studies have been conducted on the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds (N. Lazareva et al., 2017). This research area could be relevant for modifying the chemical properties of related compounds for various applications.

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-10-17-15(19)12-20-11-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOPKYZQFWMQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)CSCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)

![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)

![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)

![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)